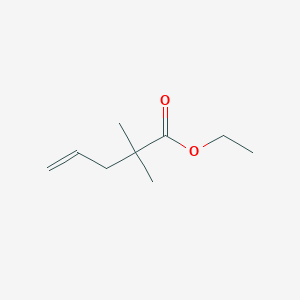

Ethyl 2,2-dimethylpent-4-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dimethylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-7-9(3,4)8(10)11-6-2/h5H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVDMEDBEMVERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,2 Dimethylpent 4 Enoate

Direct Esterification Approaches

The most straightforward conceptual approach to Ethyl 2,2-dimethylpent-4-enoate involves the direct formation of the ester bond from a corresponding carboxylic acid and ethanol (B145695).

Acid-Catalyzed Esterification of 2,2-Dimethylpent-4-enoic Acid with Ethanol

This method, a classic Fischer esterification, involves the reaction of 2,2-dimethylpent-4-enoic acid with an excess of ethanol in the presence of a strong acid catalyst. The equilibrium nature of the reaction necessitates the removal of water to drive the reaction towards the product, the desired ethyl ester. pressbooks.pubmasterorganicchemistry.com

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comrsc.org Subsequently, the nucleophilic oxygen of ethanol attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer from the attacking alcohol to one of the hydroxyl groups follows, forming a good leaving group, water. Elimination of water and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). pressbooks.pub The reaction is typically conducted under reflux conditions to achieve a reasonable reaction rate. While specific data for the esterification of 2,2-dimethylpent-4-enoic acid is not extensively reported in readily available literature, the general principles of Fischer esterification are well-established. masterorganicchemistry.comresearchgate.net

| Reactants | Catalyst | Solvent | Conditions | Product |

| 2,2-Dimethylpent-4-enoic Acid, Ethanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Excess Ethanol | Reflux | Ethyl 2,2-dimethylpent-4-enoate |

Carbon-Carbon Bond Formation Strategies

An alternative synthetic paradigm involves the formation of a key carbon-carbon bond to construct the backbone of the target molecule.

Alkylation of Ester Enolates, e.g., Ethyl Isobutyrate with Allyl Halides

This approach builds the carbon skeleton by alkylating a pre-formed ester enolate. Specifically, the enolate of ethyl isobutyrate can be reacted with an allyl halide, such as allyl bromide, to introduce the pent-4-enoyl moiety. The reaction proceeds via an S\N2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group. pressbooks.pubnih.gov

To achieve successful alkylation, a strong, non-nucleophilic base is required to quantitatively generate the enolate from ethyl isobutyrate. Lithium diisopropylamide (LDA) is a common choice for this purpose, as it is a strong base that is sterically hindered, minimizing side reactions such as Claisen condensation. organicchemistrydata.org The reaction is typically carried out at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the enolate and control the reaction's selectivity. organicchemistrydata.org

| Enolate Precursor | Base | Alkylating Agent | Solvent | Product |

| Ethyl Isobutyrate | Lithium Diisopropylamide (LDA) | Allyl Bromide | Tetrahydrofuran (THF) | Ethyl 2,2-dimethylpent-4-enoate |

Reactions Involving Methallyl Chloride and Acetoacetic Esters

The acetoacetic ester synthesis provides a versatile method for the preparation of ketones and can be adapted for the synthesis of other carbonyl compounds. libretexts.orgyoutube.comlibretexts.org In a pathway toward Ethyl 2,2-dimethylpent-4-enoate, a derivative of an acetoacetic ester can be utilized. One conceptual approach involves the alkylation of the enolate of ethyl acetoacetate (B1235776) with methallyl chloride.

The initial step involves the deprotonation of ethyl acetoacetate at the α-carbon using a base like sodium ethoxide to form a resonance-stabilized enolate. libretexts.orgmasterorganicchemistry.com This enolate then undergoes nucleophilic attack on methallyl chloride. Following this alkylation, a second alkylation can be performed at the same α-carbon. Subsequent hydrolysis and decarboxylation of the β-keto ester would lead to a ketone. libretexts.org To arrive at the target ester, a modification of the standard acetoacetic ester synthesis would be necessary, potentially involving a haloform reaction or a similar rearrangement after the initial alkylation steps.

Rearrangement-Based Syntheses of Related Unsaturated Esters

Sigmatropic rearrangements, particularly the Claisen rearrangement and its variants, offer powerful tools for the stereoselective synthesis of γ,δ-unsaturated esters. organic-chemistry.org

Claisen Rearrangements and Variants for Pentenoate Synthesis

The Claisen rearrangement is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement that involves the concerted reorganization of a six-atom system, typically an allyl vinyl ether, to form a γ,δ-unsaturated carbonyl compound. organic-chemistry.org Several modifications of this reaction are particularly relevant for the synthesis of unsaturated esters.

The Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. bioinfopublication.org This reaction proceeds through the in-situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a nrochemistry.comnrochemistry.com-sigmatropic rearrangement to yield a γ,δ-unsaturated ester. rsc.orgresearchgate.net For the synthesis of a compound structurally related to Ethyl 2,2-dimethylpent-4-enoate, an appropriately substituted allylic alcohol would be required.

| Allylic Alcohol | Orthoester | Catalyst | Conditions | Product |

| Substituted Allylic Alcohol | Triethyl Orthoacetate | Propionic Acid | Heat | γ,δ-Unsaturated Ester |

The Ireland-Claisen rearrangement is another powerful variant that converts an allylic ester into a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene acetal intermediate. nrochemistry.comtcichemicals.comjk-sci.comwikipedia.org The reaction is initiated by treating the allylic ester with a strong base, such as lithium diisopropylamide (LDA), and a trialkylsilyl halide, like trimethylsilyl (B98337) chloride (TMSCl). This generates a silyl enolate (a silyl ketene acetal), which then undergoes the nrochemistry.comnrochemistry.com-sigmatropic rearrangement under milder conditions than the traditional Claisen rearrangement. nrochemistry.com Subsequent hydrolysis of the resulting silyl ester furnishes the γ,δ-unsaturated carboxylic acid, which can then be esterified to the corresponding ethyl ester.

| Allylic Ester | Base | Silylating Agent | Conditions | Intermediate Product |

| Substituted Allyl Ester | Lithium Diisopropylamide (LDA) | Trimethylsilyl Chloride (TMSCl) | Low Temperature, then Heat | γ,δ-Unsaturated Carboxylic Acid |

Catalytic Approaches to Enantioselective Synthesis

The development of catalytic enantioselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For the creation of chiral analogues of ethyl 2,2-dimethylpent-4-enoate, where the quaternary center at the C2 position is stereogenic, catalytic asymmetric transformations are paramount. These strategies aim to introduce the desired chirality with high efficiency and enantioselectivity, often employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Asymmetric Alkylation and Related Transformations Leading to Chiral Analogues

The construction of a chiral quaternary stereocenter, such as the one in analogues of ethyl 2,2-dimethylpent-4-enoate, presents a significant synthetic challenge due to steric hindrance. Asymmetric alkylation of enolates or their equivalents is a powerful strategy to address this challenge. buchler-gmbh.com This approach typically involves the use of a chiral catalyst to control the facial selectivity of the electrophilic attack on a prochiral enolate.

While direct asymmetric alkylation on a substrate to form a chiral analogue of ethyl 2,2-dimethylpent-4-enoate is not extensively documented, related transformations on structurally similar compounds provide a clear blueprint for potential synthetic routes. These methodologies often focus on the enantioselective synthesis of α,α-disubstituted amino acids or ketones, which share the common feature of a quaternary carbon atom. researchgate.netacs.orgorganic-chemistry.org

One successful strategy involves the use of chiral phase-transfer catalysts (PTCs). Cinchona alkaloids, for instance, have been effectively used to catalyze the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce unnatural α-amino acid derivatives with excellent yield and enantioselectivity. buchler-gmbh.com This method is scalable and the stereochemical outcome is predictable based on the type of Cinchona alkaloid used. buchler-gmbh.com

Metal-catalyzed approaches have also emerged as a robust solution. For example, a copper-catalyzed asymmetric alkylation of a tert-butyl glycinate (B8599266) Schiff base using a (4S,2R)-tBu-Phosferrox catalyst has been reported to yield products with high yields and excellent enantiomeric excess (ee). chemrxiv.org This method was successfully applied to the synthesis of chiral unnatural α-substituted α-amino acids. chemrxiv.org

More recently, a nickel-catalyzed enantioselective α-alkylation of α-enolizable ketones with unactivated alkyl halides has been developed. organic-chemistry.org This reaction utilizes a unique bimetallic ligand to achieve high conversion, as well as chemo- and enantioselectivity, leading to chiral ketones with α-quaternary carbon stereocenters. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating a variety of functional groups. organic-chemistry.org

Another approach involves the use of chiral auxiliaries. The diastereoselective alkylation of ethyl 2-methylacetoacetate (B1246266) using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary afforded β-keto esters bearing a chiral quaternary carbon with high diastereomeric excess. researchgate.net Subsequent removal of the auxiliary yields the optically active product. researchgate.net

These examples of asymmetric alkylation and related transformations highlight the potential pathways for the enantioselective synthesis of chiral analogues of ethyl 2,2-dimethylpent-4-enoate. The choice of catalyst system, whether it be a phase-transfer catalyst, a transition metal complex, or the use of a chiral auxiliary, would be critical in achieving high stereocontrol in the formation of the C2 quaternary stereocenter.

| Catalyst/Method | Substrate Type | Product Type | Key Features |

| Cinchona Alkaloid PTC | Glycine Schiff Base | (R)- or (S)-α-Amino Acid Derivatives | Predictable stereochemistry, scalable. buchler-gmbh.com |

| Copper/(4S,2R)-tBu-Phosferrox | tert-Butyl Glycinate Schiff Base | α-Substituted α-Amino Acids | High yield and >99% ee with 1 mol% catalyst loading. chemrxiv.org |

| Nickel/Bimetallic Ligand | Acyclic Ketones | Chiral Ketones with α-Quaternary Carbon | Broad substrate scope, mild conditions. organic-chemistry.org |

| (S,S)-cyclohexane-1,2-diol | Ethyl 2-methylacetoacetate | β-Keto Esters with Chiral Quaternary Carbon | High diastereomeric excess (92->95% de). researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,2 Dimethylpent 4 Enoate

Transformations of the Alkene Moiety

The terminal alkene group in ethyl 2,2-dimethylpent-4-enoate is expected to undergo a variety of reactions typical for carbon-carbon double bonds.

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes. The electron-rich double bond is susceptible to attack by electrophiles, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation and Hydrohalogenation Studies

Specific studies on the halogenation and hydrohalogenation of ethyl 2,2-dimethylpent-4-enoate have not been found in the reviewed literature. However, based on general chemical principles, the reaction with halogens (e.g., Br₂) would be expected to yield a dihalogenated product, while reaction with hydrogen halides (e.g., HBr) would result in a halogenated alkane. The regioselectivity of hydrohalogenation would likely follow Markovnikov's rule, with the halogen adding to the more substituted carbon, although steric hindrance from the gem-dimethyl group might influence the outcome.

Oxidation to Epoxides or Diols

Similarly, no specific research on the oxidation of ethyl 2,2-dimethylpent-4-enoate to epoxides or diols has been identified. Generally, alkenes can be converted to epoxides using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). Subsequent hydrolysis of the epoxide, or direct dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate, would be expected to yield the corresponding diol.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile (an alkene). wikipedia.orgorganic-chemistry.orgyoutube.com In its role as a dienophile, the reactivity of ethyl 2,2-dimethylpent-4-enoate would be influenced by the electronic nature of the ester group and the steric hindrance around the double bond. Electron-withdrawing groups on the dienophile generally enhance the reaction rate. youtube.com While no specific Diels-Alder reactions involving ethyl 2,2-dimethylpent-4-enoate are documented, it would be expected to react with various dienes under appropriate conditions to form cyclohexene (B86901) derivatives.

Olefin Metathesis and Related Olefinic Transformations

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). wikipedia.orglibretexts.org This reaction could be applied to ethyl 2,2-dimethylpent-4-enoate for various purposes, such as cross-metathesis with other olefins to create new carbon-carbon double bonds. libretexts.org However, specific examples of olefin metathesis with this compound are not available in the current literature.

Reactions of the Ester Functional Group

The ester functional group in ethyl 2,2-dimethylpent-4-enoate can undergo several characteristic reactions, such as hydrolysis, transesterification, reduction, and reaction with organometallic reagents. These reactions would typically proceed without affecting the alkene moiety unless specific reagents or conditions that also react with the double bond are used. No specific studies on these transformations for ethyl 2,2-dimethylpent-4-enoate were found. In general, acidic or basic hydrolysis would yield 2,2-dimethylpent-4-enoic acid and ethanol (B145695). Transesterification, which involves the exchange of the alkoxy group, can be catalyzed by either acid or base. masterorganicchemistry.com

Reduction to Corresponding Alcohols (e.g., using Lithium Aluminum Hydride)

The ester functional group of ethyl 2,2-dimethylpent-4-enoate can be readily reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly employed for this transformation. nih.govwikipedia.org Unlike more selective reagents such as sodium borohydride, LiAlH₄ is strong enough to reduce esters, carboxylic acids, and amides. msu.edu The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced by another equivalent of hydride to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the final alcohol product, (2,2-dimethylpent-4-en-1-ol). msu.edu

The general mechanism involves the transfer of four hydride equivalents from one molecule of LiAlH₄. arxiv.org The reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the violent reaction of LiAlH₄ with water or other protic sources. nih.gov The carbon-carbon double bond in the pentenoate chain is generally unaffected by LiAlH₄, especially at low temperatures, highlighting the chemoselectivity of the reagent for polar functional groups over non-polar π-bonds. youtube.com

Table 1: Reduction of Ethyl 2,2-dimethylpent-4-enoate

| Reaction | Reagent | Solvent | Product |

|---|

Transesterification and Saponification Processes

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For ethyl 2,2-dimethylpent-4-enoate, this can be achieved under either acidic or basic conditions. organic-chemistry.org In an acid-catalyzed reaction, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a different alcohol (e.g., methanol). To drive the equilibrium towards the new ester, the alcohol reactant is often used as the solvent. organic-chemistry.org Under basic conditions, a nucleophilic alkoxide (e.g., sodium methoxide) attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses, expelling the original ethoxide group. organic-chemistry.org

Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt and an alcohol. Treating ethyl 2,2-dimethylpent-4-enoate with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), results in the formation of sodium 2,2-dimethylpent-4-enoate and ethanol. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Subsequent elimination of the ethoxide ion produces the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. The reaction is effectively irreversible due to this final deprotonation step.

Table 2: Transesterification and Saponification of Ethyl 2,2-dimethylpent-4-enoate

| Process | Conditions | Reactant | Products |

|---|---|---|---|

| Transesterification | Basic (e.g., NaOCH₃) | Methanol | Methyl 2,2-dimethylpent-4-enoate, Ethanol |

Metal-Catalyzed Transformations

Heck Reactions Involving Pentenoate Derivatives

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. libretexts.org While classic Heck reactions typically form substituted alkenes, a variation known as the reductive Heck reaction can produce alkyl arene compounds. masterorganicchemistry.com Research has demonstrated that 4-pentenoic acid derivatives can undergo a palladium-catalyzed δ-selective reductive Heck reaction with aryl iodides and bromides. masterorganicchemistry.com In these transformations, an 8-aminoquinoline (B160924) (AQ) directing group is often attached to the carbonyl group to control regioselectivity. The reaction proceeds through the standard Heck catalytic cycle of oxidative addition, migratory insertion, but instead of β-hydride elimination, the resulting alkylpalladium(II) intermediate is intercepted by a hydride source, leading to the formation of a C(sp²)-C(sp³) bond. For pentenoate derivatives, this results in the formation of δ-aryl pentanoic acid products. masterorganicchemistry.com

Nickel-Catalyzed 1,2-Dialkylation of Alkenyl Carbonyl Compounds

Recent advances in catalysis have enabled the three-component, nickel-catalyzed 1,2-dialkylation of non-conjugated alkenes. This methodology has been applied to alkenyl carbonyl compounds, representing the first example of such a transformation to introduce two different alkyl groups across the double bond. The reaction involves the conjunctive cross-coupling of a non-conjugated alkene (like a pentenoate derivative), an alkyl halide, and an alkylzinc reagent. Similar to the directed Heck reactions, regioselectivity is achieved by employing a removable bidentate directing group, such as 8-aminoquinoline, which chelates to the nickel center and directs the catalytic transformations to the desired positions. This reaction provides a powerful tool for constructing complex carbon skeletons with high control.

Table 3: Metal-Catalyzed Transformations of Pentenoate Derivatives

| Reaction Type | Catalyst | Key Reagents | Directing Group | Product Type |

|---|---|---|---|---|

| Reductive Heck Reaction | Pd(OAc)₂ | Aryl Halide, Hydride Source | 8-aminoquinoline | δ-Aryl Pentanoic Acid Derivative |

Rhodium-Catalyzed Cyclization Reactions and Aziridine (B145994) Intermediates

The terminal alkene of ethyl 2,2-dimethylpent-4-enoate is a substrate for various metal-catalyzed cyclization reactions. Rhodium catalysts are particularly effective in mediating the formation of aziridines from olefins. In a typical aziridination reaction, a rhodium catalyst, such as [Rh₂(esp)₂], facilitates the transfer of a nitrene group from a source like diphenylhydrazine (DPH) to the alkene, forming a three-membered aziridine ring stereospecifically.

Furthermore, rhodium(II) catalysts can initiate tandem reactions where an initially formed aziridine intermediate is trapped intramolecularly. For homoallylic systems, which are structurally analogous to ethyl 2,2-dimethylpent-4-enoate derivatives, rhodium-catalyzed reactions with sulfamate (B1201201) esters can lead to the formation of an aziridine, which is then opened by a suitably positioned nucleophile. This tandem aziridination/ring-opening sequence provides a stereoselective route to functionalized cyclic compounds like tetrahydrofurans.

Mechanistic Studies of Isomerization and Rearrangement Pathways

One of the most significant rearrangement pathways available to allylic esters is the Ireland-Claisen rearrangement, a type of youtube.comyoutube.com-sigmatropic rearrangement. youtube.com While ethyl 2,2-dimethylpent-4-enoate is a homoallylic ester, it can be readily converted into a substrate for this reaction. The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate is then trapped with a silyl (B83357) halide, such as chlorotrimethylsilane (B32843) (TMSCl), to form a silyl ketene (B1206846) acetal (B89532). masterorganicchemistry.com

This silyl ketene acetal is an allyl vinyl ether analogue and is perfectly primed for a youtube.comyoutube.com-sigmatropic rearrangement. youtube.com The rearrangement proceeds through a highly ordered, concerted, six-membered chair-like transition state. Upon heating, the silyl ketene acetal rearranges to form a γ,δ-unsaturated silyl ester. Subsequent hydrolysis of the silyl ester furnishes the final product, a γ,δ-unsaturated carboxylic acid. youtube.com This powerful carbon-carbon bond-forming reaction allows for the stereocontrolled synthesis of complex carboxylic acids.

Formal Sigmatropic Shifts and Free Radical Intermediates

The structure of ethyl 2,2-dimethylpent-4-enoate is conducive to sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a σ-bond across a π-system. wikipedia.org Specifically, it can be analyzed in the context of rsc.orgrsc.org- and jove.comnumberanalytics.com-sigmatropic shifts.

Akin to the Claisen rearrangement, which typically involves allyl vinyl ethers or allyl aryl ethers, a rsc.orgrsc.org-sigmatropic rearrangement in ethyl 2,2-dimethylpent-4-enoate would be a variant known as the Carroll rearrangement. This reaction involves the transformation of a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, which then decarboxylates. wikipedia.org However, ethyl 2,2-dimethylpent-4-enoate itself is not a β-keto ester. Instead, its enol or enolate form could potentially undergo a rsc.orgrsc.org-sigmatropic rearrangement. The gem-dimethyl group at the α-position would sterically influence the transition state geometry.

A more plausible sigmatropic pathway for a related transformation would be a jove.comnumberanalytics.com-hydrogen shift. In such a rearrangement, a hydrogen atom moves across a 5-atom system containing two conjugated double bonds. libretexts.org For this to occur in ethyl 2,2-dimethylpent-4-enoate, it would likely proceed through an intermediate with a conjugated diene system.

Under thermal or photochemical conditions, the molecule could also engage in reactions involving free radical intermediates. For instance, the presence of a suitable radical initiator could lead to the formation of a stabilized radical at the α-position, which could then undergo intramolecular cyclization.

Table 1: Potential Sigmatropic Rearrangements and Radical Reactions

| Reaction Type | Description | Key Intermediates/Transition States | Expected Product Type |

| rsc.orgrsc.org-Sigmatropic Rearrangement (via enolate) | Concerted rearrangement of the enolate form. | Six-membered cyclic transition state. | γ,δ-Unsaturated carboxylic acid (after workup). |

| jove.comnumberanalytics.com-Sigmatropic Hydrogen Shift | Migration of a hydrogen atom across a conjugated π-system. | Five-membered cyclic transition state. | Isomeric unsaturated ester. |

| Free Radical Cyclization | Intramolecular addition of a radical to the double bond. | 5-exo-trig or 6-endo-trig cyclization. | Cyclopentane or cyclohexane (B81311) derivatives. |

Photoenolization and Enantioselective Positional Isomerization

The photochemistry of unsaturated esters is a rich field, and by analogy, ethyl 2,2-dimethylpent-4-enoate is expected to exhibit interesting behavior upon irradiation. A key process to consider is photoenolization, which can lead to positional isomerization.

Recent studies on α,β-unsaturated esters have demonstrated that photoenolization can be a powerful tool for contra-thermodynamic positional isomerization to α-tertiary β,γ-alkenyl esters. nih.gov This process typically involves the E/Z photoisomerization of the unsaturated ester, followed by re-excitation of the Z-isomer, which then undergoes a 1,5-hydrogen atom transfer (HAT) to produce a transient photoketene hemiacetal. nih.gov This intermediate can then relax back to the starting material or proceed to the deconjugated product. nih.gov

For ethyl 2,2-dimethylpent-4-enoate, which is a β,γ-unsaturated ester, direct photoenolization is less likely. However, under photochemical conditions, it is plausible that an equilibrium could be established with the corresponding α,β-unsaturated isomer, ethyl 2,2-dimethylpent-3-enoate. Once formed, this α,β-unsaturated isomer could then undergo enantioselective positional isomerization back to the β,γ-alkenyl ester through a process catalyzed by a chiral proton shuttle, as has been demonstrated for similar systems. nih.gov

The proposed mechanism for a related system involves the following steps:

Photoinduced E/Z isomerization of the α,β-unsaturated ester.

Excitation of the Z-isomer followed by a 1,5-HAT to form a photoketene hemiacetal.

Asymmetric protonation of this intermediate by a chiral catalyst to yield the enantioenriched α-tertiary β,γ-alkenyl ester. nih.gov

Table 2: Plausible Photochemical Transformations

| Step | Description | Key Species | Outcome |

| Isomerization | Potential photochemical equilibrium between β,γ- and α,β-unsaturated esters. | Ethyl 2,2-dimethylpent-3-enoate | Formation of a substrate for photoenolization. |

| Photoenolization | 1,5-Hydrogen Atom Transfer from the excited Z-isomer of the α,β-unsaturated ester. | Photoketene hemiacetal | Generation of a prochiral intermediate. |

| Asymmetric Protonation | Stereoselective protonation of the photoketene hemiacetal by a chiral catalyst. | Chiral phosphoric acid or similar catalyst. | Enantioenriched ethyl 2,2-dimethylpent-4-enoate. |

Probing Microscopic Reversibility in Transformation Pathways

The principle of microscopic reversibility states that at equilibrium, the rate of every elementary process is equal to the rate of its reverse process. wikipedia.org This means that the forward and reverse reactions must follow the same mechanistic pathway, proceeding through the same transition states and intermediates. numberanalytics.comlibretexts.org

In the context of the potential reactions of ethyl 2,2-dimethylpent-4-enoate, this principle has significant implications. For any of the proposed sigmatropic rearrangements or isomerizations that are reversible, the mechanism of the reverse reaction is the microscopic reverse of the forward reaction.

For example, if a jove.comnumberanalytics.com-hydride shift were to occur, leading to an isomeric ester, the reverse reaction (the shift of a hydride from the new position back to the original one) would proceed through the exact same five-membered cyclic transition state. jove.com The relative energies of the ground states and the transition state would determine the position of the equilibrium.

Understanding the principle of microscopic reversibility is crucial for designing reaction conditions to favor a desired product. For instance, if a particular isomer is desired, conditions can be chosen to shift the equilibrium by removing that product as it is formed, thus driving the reaction forward in accordance with Le Chatelier's principle, even though the microscopic pathways remain reversible.

Strategic Applications of Ethyl 2,2 Dimethylpent 4 Enoate in Complex Molecule Synthesis

Role as a Precursor for Pharmaceutical Intermediates

While direct application of ethyl 2,2-dimethylpent-4-enoate in the synthesis of currently marketed pharmaceuticals is not extensively documented in publicly available literature, the strategic value of its core structure is demonstrated by the use of closely related analogues in pharmaceutical manufacturing. The gem-dimethyl ester moiety is a key feature in various bioactive molecules.

A notable example is the use of Ethyl-2,2-dimethyl-7-bromoheptanoate, a saturated analogue, as a crucial intermediate in the synthesis of Bempedoic Acid. chemicalbook.com Bempedoic acid is a medication used for the treatment of hypercholesterolemia and atherosclerotic cardiovascular disease. chemicalbook.com In this synthesis, the ethyl 2,2-dimethyl structural motif serves as a key building block. The preparation of Ethyl-2,2-dimethyl-7-bromoheptanoate is achieved through the reaction of ethyl isobutyrate with 1,5-dibromopentane. chemicalbook.com This intermediate then undergoes further reactions to construct the final complex structure of bempedoic acid. chemicalbook.com The efficiency of this process, leading to high yields and purity, underscores the industrial relevance of this type of scaffold in producing pharmaceutical agents. chemicalbook.com

The application of this structural analogue highlights the potential of ethyl 2,2-dimethylpent-4-enoate for similar roles. The presence of the vinyl group in ethyl 2,2-dimethylpent-4-enoate offers an additional site for chemical modification, potentially allowing for the synthesis of a different range of complex pharmaceutical intermediates.

Table 1: Compounds in the Synthesis of Bempedoic Acid

| Compound Name | Role in Synthesis |

|---|---|

| Ethyl isobutyrate | Starting material |

| 1,5-Dibromopentane | Reactant |

| Ethyl-2,2-dimethyl-7-bromoheptanoate | Key intermediate chemicalbook.com |

| Bempedoic Acid | Final active pharmaceutical ingredient chemicalbook.com |

Utilization in Agrochemical Synthesis

The application of ethyl 2,2-dimethylpent-4-enoate in the field of agrochemical synthesis is not prominently reported in scientific literature. Extensive searches for its use as a precursor or intermediate in the manufacturing of pesticides, herbicides, or fungicides have not yielded specific examples. This suggests that its role in this industry is either not widespread or not well-documented in available resources.

Building Block for Novel Organic Scaffolds and Derivatives

The reactivity of ethyl 2,2-dimethylpent-4-enoate makes it a useful starting point for creating novel organic scaffolds and derivatives. The ester and alkene groups can be selectively targeted to build molecular complexity.

One documented application is in the fragrance industry, where a derivative, ethyl 2-acetyl-2,4-dimethylpent-4-enoate, is used as a fragrance component. evitachem.comgoogle.comwipo.int This compound is synthesized from ethyl 2,2-dimethylpent-4-enoate and is valued for its ability to impart fullness, freshness, and harmony to fragrance compositions. google.com The creation of this derivative demonstrates the utility of the parent compound as a scaffold that can be further functionalized to produce molecules with specific, desirable properties. evitachem.comgoogle.com

Further showcasing its role as a versatile building block, a derivative named ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate has been synthesized and its crystal structure characterized. researchgate.net This demonstrates that the vinyl group can be transformed and an amino group can be introduced, leading to the formation of more complex molecular frameworks with potential applications in materials science or medicinal chemistry. researchgate.net

Table 2: Derivatives of Ethyl 2,2-dimethylpent-4-enoate

| Derivative Name | Application/Significance |

|---|---|

| Ethyl 2-acetyl-2,4-dimethylpent-4-enoate | Fragrance component evitachem.comgoogle.comwipo.int |

| Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate | Novel organic scaffold researchgate.net |

Advanced Spectroscopic and Chromatographic Techniques in the Study of Ethyl 2,2 Dimethylpent 4 Enoate and Its Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Ethyl 2,2-dimethylpent-4-enoate and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation of Reaction Products and Intermediates

The ¹H and ¹³C NMR spectra of Ethyl 2,2-dimethylpent-4-enoate exhibit characteristic signals that are instrumental in its identification. In a study detailing its synthesis, the following spectral data were reported. rsc.org

¹H NMR (400MHz, CDCl₃): The proton NMR spectrum shows distinct signals for each set of non-equivalent protons. The vinyl protons appear as multiplets in the range of δ 5.73 ppm, δ 5.06 ppm, and δ 5.03 ppm. The quartet at δ 4.12 ppm is characteristic of the methylene (B1212753) protons of the ethyl ester group, coupled to the adjacent methyl protons, which appear as a triplet at δ 1.25 ppm. The allylic protons are observed as a doublet of triplets at δ 2.28 ppm, and the gem-dimethyl groups give a sharp singlet at δ 1.17 ppm. rsc.org

¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon of the ester is found at δ 177.7 ppm. The olefinic carbons are observed at δ 134.5 ppm and δ 118.0 ppm. The methylene carbon of the ethyl group is at δ 60.5 ppm, while its methyl carbon is at δ 14.5 ppm. The quaternary carbon and the allylic carbon are found at δ 45.0 ppm and δ 42.4 ppm, respectively. The two equivalent methyl carbons of the gem-dimethyl group appear at δ 25.0 ppm. rsc.org

These spectroscopic data are crucial when analyzing the products of reactions involving Ethyl 2,2-dimethylpent-4-enoate. For instance, in the synthesis of komaroviquinone, Ethyl 2,2-dimethylpent-4-enoate was converted to Ethyl 5-hydroxy-2,2-dimethylpentanoate. The NMR data for this product clearly show the disappearance of the vinyl signals and the appearance of new signals corresponding to the alcohol group and the modified carbon chain, confirming the success of the hydroboration-oxidation reaction. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Data for Ethyl 2,2-dimethylpent-4-enoate

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| -CH=CH₂ | 5.73 (m) | 134.5 |

| -CH=CH ₂ | 5.06 (m), 5.03 (m) | 118.0 |

| -O-CH ₂-CH₃ | 4.12 (q, J = 7.2 Hz) | 60.5 |

| -CH ₂-CH=CH₂ | 2.28 (dt, J = 7.2, 1.2 Hz) | 42.4 |

| -O-CH₂-CH ₃ | 1.25 (t, J = 7.2 Hz) | 14.5 |

| -C(CH ₃)₂- | 1.17 (s) | 25.0 |

| >C =O | - | 177.7 |

| -C (CH₃)₂- | - | 45.0 |

Data sourced from a study on hydroalkoxylation in Brønsted acidic ionic liquids. rsc.org

In Situ NMR Monitoring for Reaction Kinetics and Mechanistic Insights

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For Ethyl 2,2-dimethylpent-4-enoate, the exact mass was determined by HRMS. The calculated mass for C₉H₁₆O₂ is 156.1150, and the experimentally found mass was 156.1148, which is in close agreement and confirms the elemental composition of the compound. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of Ethyl 2,2-dimethylpent-4-enoate shows characteristic absorption bands that confirm its key functional groups. rsc.org

Interactive Data Table: Infrared (IR) Spectroscopy Data for Ethyl 2,2-dimethylpent-4-enoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3080 | C-H stretch | Alkene (=C-H) |

| 2980, 2935 | C-H stretch | Alkane (C-H) |

| 1731 | C=O stretch | Ester |

| 1149 | C-O stretch | Ester |

Data sourced from a study on hydroalkoxylation in Brønsted acidic ionic liquids. rsc.org

The strong absorption at 1731 cm⁻¹ is indicative of the carbonyl group (C=O) of the ester. The bands at 3080 cm⁻¹ are characteristic of the C-H stretching vibrations of the vinyl group, while the absorptions at 2980 and 2935 cm⁻¹ correspond to the C-H stretches of the alkane portions of the molecule. The band at 1149 cm⁻¹ is attributed to the C-O stretching vibration of the ester group. rsc.org

Functional Group Identification in Synthesized Compounds

The molecular structure of ethyl 2,2-dimethylpent-4-enoate and related compounds is characterized by specific functional groups, each of which exhibits a unique spectroscopic signature. Infrared (IR) spectroscopy is a primary tool for identifying these functional groups. The presence of the ester group is confirmed by a strong absorption band corresponding to the C=O stretch, typically appearing in the region of 1730-1750 cm⁻¹. The C-O single bond of the ester also gives rise to characteristic bands in the fingerprint region. The carbon-carbon double bond (C=C) of the pentenoate chain results in a weaker absorption band around 1640-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of the molecule. In ¹H NMR spectra, the ethyl group will show a characteristic quartet and triplet pattern, while the protons on the double bond will appear as multiplets in the vinylic region (typically 5-6 ppm). The gem-dimethyl groups will present as a sharp singlet. Similarly, ¹³C NMR spectroscopy can be used to identify the carbon atoms of the ester, the double bond, and the methyl groups. High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition, further confirming the identity of the synthesized compound. umich.edu

Table 1: Spectroscopic Data for Functional Group Identification

| Functional Group | Spectroscopic Technique | Characteristic Signal/Region |

| Ester (C=O) | Infrared (IR) Spectroscopy | Strong absorption at 1727-1731 cm⁻¹ umich.edu |

| Alkene (C=C) | Infrared (IR) Spectroscopy | Weak absorption around 1640-1680 cm⁻¹ |

| Ethyl Group (-CH₂CH₃) | ¹H NMR Spectroscopy | Quartet and Triplet |

| Vinylic Protons (=CH, =CH₂) | ¹H NMR Spectroscopy | Multiplets in the 5-6 ppm region |

| Gem-dimethyl Group (-C(CH₃)₂) | ¹H NMR Spectroscopy | Singlet |

| Carbonyl Carbon (C=O) | ¹³C NMR Spectroscopy | Signal in the 170-180 ppm region |

| Alkene Carbons (C=C) | ¹³C NMR Spectroscopy | Signals in the 110-140 ppm region |

In Situ IR Monitoring of Reaction Progress

Traditional methods of reaction monitoring often involve taking aliquots from the reaction mixture for analysis. However, in situ Infrared (IR) spectroscopy offers a powerful, non-invasive alternative for real-time tracking of reaction progress. By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be monitored continuously.

For reactions involving ethyl 2,2-dimethylpent-4-enoate, this technique is particularly useful. For instance, in an esterification reaction to synthesize this compound, the disappearance of the characteristic O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester product can be monitored. This allows for precise determination of the reaction endpoint, optimization of reaction conditions (such as temperature and catalyst loading), and the detection of any unstable intermediates that might form.

Chromatographic Methods

Chromatography is a fundamental separation technique in organic chemistry, essential for both monitoring reactions and purifying products.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a rapid and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. nih.govscribd.com A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. rochester.edu The plate is then placed in a developing chamber with a suitable solvent system (eluent), such as a mixture of hexanes and ethyl acetate. researchgate.net

As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the adsorbent. scribd.com By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be visualized. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes. rochester.edu The presence of multiple spots in the product lane suggests the presence of impurities.

Flash Column Chromatography for Product Purification

Once a reaction is complete, the desired product often needs to be separated from unreacted starting materials, byproducts, and residual catalysts. Flash column chromatography is a widely used preparative technique for this purpose. rochester.eduorgsyn.org It is a form of column chromatography that uses a column filled with a stationary phase, such as silica gel, and a solvent system (eluent) that is pushed through the column under pressure. orgsyn.org

The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through. rochester.edu Similar to TLC, the components of the mixture separate based on their differing affinities for the stationary phase and solubility in the eluent. Fractions are collected as the eluent exits the column, and these fractions are then analyzed (often by TLC) to determine which ones contain the purified product. orgsyn.org In the context of ethyl 2,2-dimethylpent-4-enoate synthesis, flash chromatography is crucial for obtaining a high-purity sample. umich.edursc.org

Table 2: Comparison of TLC and Flash Column Chromatography

| Feature | Thin Layer Chromatography (TLC) | Flash Column Chromatography |

| Purpose | Reaction monitoring, purity assessment nih.govscribd.com | Product purification rochester.eduorgsyn.orgrsc.org |

| Scale | Analytical (micrograms) | Preparative (milligrams to grams) orgsyn.org |

| Apparatus | TLC plate, developing chamber scribd.com | Glass column, stationary phase, solvent reservoir, pressure source orgsyn.org |

| Outcome | Rf values, visualization of spots rochester.edu | Collection of purified fractions orgsyn.org |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination

For precise quantitative analysis and definitive purity determination, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.

Gas Chromatography (GC) is ideal for the analysis of volatile compounds like ethyl 2,2-dimethylpent-4-enoate. A small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The components of the mixture separate based on their boiling points and interactions with the stationary phase. A detector at the end of the column measures the amount of each component as it elutes. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under each peak in the resulting chromatogram is proportional to the concentration of that component, allowing for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. resource.org In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). resource.org The separation mechanism is similar to other forms of chromatography, based on the differential partitioning of the analytes between the mobile and stationary phases. A detector measures the absorbance or other properties of the eluent to detect the separated components. HPLC is particularly useful for analyzing reaction mixtures and for determining the enantiomeric excess of chiral compounds if a chiral stationary phase is used. resource.org

Specialized Spectroscopic Techniques for Transient Species

The study of reaction mechanisms often requires the detection and characterization of short-lived, transient species such as reaction intermediates, radicals, or excited states. Specialized spectroscopic techniques are employed for this purpose due to the low concentrations and short lifetimes of these species.

Techniques such as flash photolysis coupled with transient absorption spectroscopy can be used to generate and observe transient species. In this method, a short, intense pulse of light initiates a reaction, and the subsequent changes in absorption are monitored over very short timescales (femtoseconds to seconds). This allows for the direct observation of the formation and decay of intermediates, providing invaluable data for elucidating reaction pathways. While specific applications to ethyl 2,2-dimethylpent-4-enoate are not extensively documented in readily available literature, these advanced methods represent the cutting edge of mechanistic investigation in organic chemistry.

Electron Spin Resonance (ESR) Spectroscopy for Detection of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of paramagnetic species, most notably free radicals. libretexts.orgnumberanalytics.com This method is founded on the principle that an unpaired electron possesses a magnetic moment due to its spin. When a molecule containing an unpaired electron is placed in a strong magnetic field, the electron's magnetic moment can align in two different energy states. The absorption of microwave radiation can induce a transition between these states, and the resulting spectrum provides a wealth of information about the radical's structure and environment. libretexts.orgnumberanalytics.com The sensitivity of ESR spectroscopy is remarkable, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org

In the context of Ethyl 2,2-dimethylpent-4-enoate, ESR spectroscopy is an invaluable tool for elucidating the mechanisms of its radical reactions. Due to the presence of an allylic position and a carbon-carbon double bond, this ester can participate in various radical processes, leading to the formation of transient radical intermediates. For instance, abstraction of a hydrogen atom from the carbon adjacent to the double bond would generate a stabilized allylic radical. pressbooks.publibretexts.org The unpaired electron in such a radical is delocalized over the C3-C4-C5 framework, a feature that can be confirmed and quantified by ESR. pressbooks.publibretexts.org

Alternatively, the addition of a radical species to the double bond of Ethyl 2,2-dimethylpent-4-enoate would result in the formation of an adduct radical. ethernet.edu.etresearchgate.net The hyperfine splitting patterns observed in the ESR spectrum of this adduct can reveal which carbon atom of the original double bond the radical has added to and provide information about the conformation of the newly formed radical. researchgate.net

Given the transient nature of many radical intermediates, techniques such as spin trapping are often employed in conjunction with ESR. researchgate.netnih.gov This involves the use of a "spin trap," a diamagnetic molecule that reacts with the short-lived radical to form a much more stable radical adduct. This persistent radical can then be readily detected and characterized by ESR, providing indirect but compelling evidence for the initial transient radical's existence. researchgate.net

The table below presents illustrative ESR data for radical adducts of structurally related unsaturated esters, demonstrating the type of parameters obtained from such experiments.

| Radical Adduct | Generating Radical | Hyperfine Coupling Constants (G) | Reference |

| Adduct of Phosphinoyl radical to Vinyl Acrylate (B77674) | Phosphinoyl radical | a(P) = 46.5, a(α-H) = 21.8, a(β-H) = 28.7 | researchgate.net |

| Adduct of Phosphinoyl radical to tert-Butyl Acrylate | Phosphinoyl radical | a(P) = 48.2, a(α-H) = 22.1, a(β-H) = 30.5 | researchgate.net |

| Adduct of Hydroxyl radical to Aconitic Acid Anion | •OH | a(α-H) = 20.5, a(β-H) = 25.0 | researchgate.net |

| Adduct of Hydroxyl radical to Itaconic Acid Anion | •OH | a(α-H) = 21.2, a(β-H) = 26.8 | researchgate.net |

These data highlight the precision with which ESR spectroscopy can probe the electronic and steric environment of the unpaired electron in radical intermediates. The application of this technique to the study of Ethyl 2,2-dimethylpent-4-enoate would undoubtedly provide significant insights into its reaction mechanisms, particularly in processes such as polymerization, oxidation, and other radical-mediated transformations.

Computational and Theoretical Investigations of Ethyl 2,2 Dimethylpent 4 Enoate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.eduquest.codes These calculations solve the Schrödinger equation for the electronic wavefunction, from which a wide range of molecular properties can be derived. northwestern.edu For Ethyl 2,2-dimethylpent-4-enoate, methods like Density Functional Theory (DFT) and ab initio Hartree-Fock are employed to elucidate its electronic structure and reactivity. nih.gov

Key aspects of the electronic structure that are typically investigated include the distribution of electron density, the energies and shapes of molecular orbitals (especially the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular properties like dipole moment and partial atomic charges. nih.gov The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

The reactivity of Ethyl 2,2-dimethylpent-4-enoate can be predicted by analyzing these electronic properties. For instance, the locations of the HOMO and LUMO can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. Maps of the molecular electrostatic potential (MEP) can also be generated to visualize electron-rich and electron-poor regions of the molecule, guiding the understanding of intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties of Ethyl 2,2-dimethylpent-4-enoate (Hypothetical Data)

| Property | Value | Method/Basis Set |

| HOMO Energy | -9.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 10.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 1.9 D | B3LYP/6-31G(d) |

| Mulliken Charge on C=O Carbon | +0.45 e | B3LYP/6-31G(d) |

| Mulliken Charge on C=O Oxygen | -0.52 e | B3LYP/6-31G(d) |

Mechanistic Pathway Elucidation through Transition State Modeling

A significant application of computational chemistry is the elucidation of reaction mechanisms. For a compound like Ethyl 2,2-dimethylpent-4-enoate, which is an allylic ester, a potential reaction of interest is the acs.orgacs.org-sigmatropic rearrangement, specifically the Ireland-Claisen rearrangement. wikipedia.orgnrochemistry.comnumberanalytics.comchem-station.com This reaction involves the conversion of the allylic ester to a γ,δ-unsaturated carboxylic acid after enolization and silylation. nrochemistry.com

Transition state modeling allows for the identification of the high-energy structures that connect reactants to products. By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactant and the transition state, determines the reaction rate.

The Ireland-Claisen rearrangement is known to proceed through highly ordered, chair-like or boat-like transition states. acs.orgnih.govsandiego.edu Computational studies can determine the relative energies of these competing transition state geometries. Steric and electronic factors of the substituents on the ester and allyl moieties can influence which transition state is favored, thereby controlling the stereochemical outcome of the reaction. nih.govnih.gov For Ethyl 2,2-dimethylpent-4-enoate, the gem-dimethyl group at the α-position would significantly influence the stability of the possible transition states.

Table 2: Hypothetical Relative Free Energies of Transition States for the Ireland-Claisen Rearrangement of a Silyl (B83357) Ketene (B1206846) Acetal (B89532) Derived from Ethyl 2,2-dimethylpent-4-enoate

| Transition State Geometry | Relative Free Energy (kcal/mol) | Computational Method |

| Chair-like | 0.0 | B3LYP/6-311+G(d,p) with CPCM(THF) |

| Boat-like | +4.5 | B3LYP/6-311+G(d,p) with CPCM(THF) |

This table presents hypothetical data to illustrate the typical energy difference between chair and boat transition states in an Ireland-Claisen rearrangement. The preference for the chair-like transition state is a common feature of these reactions. nih.govsandiego.edu

Prediction of Stereoselectivity and Enantioselectivity in Asymmetric Reactions

Building upon transition state modeling, computational chemistry is a powerful tool for predicting the stereoselectivity of reactions. thieme-connect.comresearchgate.netnumberanalytics.com In the context of the Ireland-Claisen rearrangement of a chiral derivative of Ethyl 2,2-dimethylpent-4-enoate, the formation of new stereocenters can be controlled. The relative energies of the diastereomeric transition states leading to different stereoisomeric products can be calculated to predict the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of a reaction. nih.govnih.gov

The stereochemical outcome is dictated by the subtle energy differences between the competing transition states. psu.edu These energy differences arise from steric clashes, torsional strain, and electronic interactions within the transition state structures. For example, the preference for substituents to occupy pseudo-equatorial positions in a chair-like transition state is a well-established principle that can be quantified through computation. nih.gov

By systematically modeling the transition states for the formation of all possible stereoisomers, a quantitative prediction of the product distribution can be made. This predictive power is invaluable in the design of stereoselective syntheses.

Table 3: Hypothetical Predicted Stereoselectivity in a Chiral Auxiliary-Directed Ireland-Claisen Rearrangement

| Substrate Configuration | Major Product Diastereomer | Predicted Diastereomeric Excess (d.e.) |

| (R)-Auxiliary, (E)-Alkene | (2R, 3S) | 92% |

| (R)-Auxiliary, (Z)-Alkene | (2R, 3R) | 85% |

| (S)-Auxiliary, (E)-Alkene | (2S, 3R) | 92% |

| (S)-Auxiliary, (Z)-Alkene | (2S, 3S) | 85% |

This table provides hypothetical data illustrating how computational predictions of stereoselectivity can be presented. The level of stereocontrol is dependent on the specific chiral auxiliary and substrate geometry.

Molecular Dynamics Simulations of Compound Behavior in Reaction Environments

While quantum chemical calculations provide detailed information about the energetics of a reaction at a static level, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules in a reaction environment, such as in a solvent. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of molecular motions and intermolecular interactions over time.

For a reaction involving Ethyl 2,2-dimethylpent-4-enoate, MD simulations can be used to understand how the solvent organizes around the reactant and how this solvation structure influences the reaction. nih.gov The simulations can reveal the role of specific solvent molecules in stabilizing the transition state through interactions like hydrogen bonding.

Furthermore, MD simulations can be combined with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. youtube.com In a QM/MM simulation, the reacting part of the system (e.g., the ester and the immediate reacting partners) is treated with quantum mechanics, while the surrounding solvent and other non-reacting parts are treated with classical mechanics. This approach allows for the study of reaction dynamics in a condensed phase with a manageable computational cost. By calculating the potential of mean force (PMF) along a reaction coordinate, the free energy profile of the reaction in solution can be determined, providing a more realistic picture of the reaction energetics. lammps.org

Table 4: Hypothetical Solvent Effects on the Activation Free Energy from MD Simulations

| Solvent | Dielectric Constant | Calculated Activation Free Energy (kcal/mol) |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 22.5 |

| Dichloromethane | 9.1 | 21.8 |

| Acetonitrile | 37.5 | 20.9 |

This table presents hypothetical data showing how the calculated activation free energy for a reaction of Ethyl 2,2-dimethylpent-4-enoate might vary with the solvent, as determined from molecular dynamics simulations. The trend reflects the potential stabilization of a polar transition state by more polar solvents.

Emerging Research Directions and Future Prospects for Ethyl 2,2 Dimethylpent 4 Enoate Chemistry

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry are central to the future of chemical synthesis. For Ethyl 2,2-dimethylpent-4-enoate, this involves a shift away from traditional methods that may use harsh reagents or generate significant waste. Research in this area is exploring several promising avenues:

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. This includes exploring catalytic reactions that proceed with high selectivity and minimize the formation of byproducts.

Use of Renewable Feedstocks: Investigating pathways to synthesize Ethyl 2,2-dimethylpent-4-enoate or its precursors from biomass or other renewable sources is a long-term objective for enhancing its green credentials.

Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a critical aspect of sustainable chemistry. Research is ongoing to identify and validate the use of benign media for the synthesis and transformations of this compound.

Integration into Flow Chemistry Systems for Enhanced Productivity and Selectivity

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. The integration of Ethyl 2,2-dimethylpent-4-enoate into flow chemistry systems is a burgeoning area of research with the potential to revolutionize its production and use.

Key benefits of this approach include:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher reaction rates and improved selectivity.

Enhanced Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents or performing highly exothermic reactions.

Facilitated Automation and Optimization: Flow chemistry setups can be readily automated, allowing for rapid screening of reaction conditions and optimization of process parameters to maximize yield and purity.

Table 1: Comparison of Batch vs. Flow Chemistry for a Hypothetical Transformation of Ethyl 2,2-dimethylpent-4-enoate

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Mixing | Often inefficient | Highly efficient |

| Scalability | Challenging | Straightforward by numbering-up |

| Safety | Higher risk with large volumes | Inherently safer |

Exploration of Novel Organocatalytic and Biocatalytic Transformations

The use of organocatalysts (small organic molecules) and biocatalysts (enzymes) represents a significant advance in sustainable chemistry. These catalysts often operate under mild conditions, exhibit high selectivity, and have a lower environmental impact compared to traditional metal-based catalysts.

Organocatalysis: The development of novel organocatalytic methods for the asymmetric functionalization of the double bond in Ethyl 2,2-dimethylpent-4-enoate is an active area of research. This could lead to the stereoselective synthesis of valuable chiral building blocks.

Biocatalysis: The use of enzymes, such as lipases for hydrolysis or esterification, or ene-reductases for the reduction of the carbon-carbon double bond, offers a highly selective and environmentally friendly approach to transforming Ethyl 2,2-dimethylpent-4-enoate.

Design and Synthesis of Advanced Materials Utilizing the Compound as a Monomer or Ligand

The unique structure of Ethyl 2,2-dimethylpent-4-enoate makes it an attractive candidate for the development of new materials with tailored properties.

Monomer in Polymerization: The terminal alkene functionality allows it to act as a monomer in addition polymerization reactions. The resulting polymers, bearing ester groups, could have applications in areas such as specialty plastics, coatings, and adhesives. The sterically hindered nature of the quaternary center adjacent to the ester could impart unique thermal and mechanical properties to the polymer backbone.

Ligand in Coordination Chemistry: The ester group can act as a coordinating ligand for metal ions. This opens up the possibility of designing novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties.

Q & A

Q. What are the key synthetic pathways for Ethyl 2,2-dimethylpent-4-enoate, and how can reaction conditions be optimized?

Ethyl 2,2-dimethylpent-4-enoate is typically synthesized via esterification or transesterification of 2,2-dimethylpent-4-enoic acid. A common method involves acid-catalyzed condensation using sulfuric acid or p-toluenesulfonic acid, with optimization focusing on temperature (70–80°C) and stoichiometric ratios of reagents. For example, methyl 2,2-dimethylpent-4-enoate can be synthesized via a reaction with paraformaldehyde and acetic acid under acidic conditions . Yield improvements (e.g., 66% in analogous esters) are achieved by controlling reaction time, solvent polarity, and catalyst loading.

Table 1: Optimization Parameters for Synthesis

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher at 80°C |

| Catalyst (H₂SO₄) | 0.5–1.0 equiv | Maximizes at 0.5 equiv |

| Solvent (Acetic Acid) | 50–60 mL/mmol | Excess reduces purity |

Q. How can NMR spectroscopy be used to confirm the structure of Ethyl 2,2-dimethylpent-4-enoate?

¹H and ¹³C NMR are critical for structural validation. Key spectral features include:

- ¹H NMR : A doublet of doublets (δ 5.68 ppm, J = 9.9, 17.2 Hz) for the pent-4-enoate alkene protons, and a quartet (δ 4.14 ppm) for the ethoxy group .

- ¹³C NMR : A carbonyl signal at δ 175.6 ppm and quaternary carbon (C-2) at δ 46.3 ppm . Discrepancies in splitting patterns (e.g., unexpected coupling constants) may indicate stereochemical impurities or incomplete esterification.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of Ethyl 2,2-dimethylpent-4-enoate?

Single-crystal X-ray diffraction with SHELXL refinement allows precise determination of bond lengths, angles, and torsional parameters. For example, the puckering amplitude of cyclic analogs can be analyzed using Cremer-Pople coordinates . Hydrogen-bonding patterns (e.g., C=O···H interactions) are quantified via graph set analysis (e.g., N1 motifs) to predict packing behavior .

Table 2: Key Crystallographic Parameters

| Metric | Value (Typical) | Significance |

|---|---|---|

| C=O bond length | 1.21 Å | Confirms ester group |

| Dihedral angle (C3-C4) | 120–125° | Indicates planarity |

| R-factor | < 0.05 | High refinement quality |

Q. What computational methods are suitable for modeling the reactivity of Ethyl 2,2-dimethylpent-4-enoate in cycloaddition reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO) for Diels-Alder reactivity. Transition-state modeling (e.g., IRC calculations) identifies steric effects from the 2,2-dimethyl group, which may hinder [4+2] cycloaddition regioselectivity. Solvent effects (e.g., toluene vs. THF) are simulated using PCM or SMD models .

Q. How can contradictory data in kinetic studies of Ethyl 2,2-dimethylpent-4-enoate hydrolysis be resolved?

Discrepancies in rate constants (e.g., acidic vs. basic conditions) require systematic error analysis:

- Control experiments : Verify pH stability of reagents.

- Arrhenius plots : Identify deviations from linearity due to side reactions.

- Isotopic labeling : Use D2O to track nucleophilic attack mechanisms. Conflicting results may arise from solvent polarity effects or competing elimination pathways .

Methodological Guidance

Q. What strategies improve reproducibility in multi-step syntheses involving Ethyl 2,2-dimethylpent-4-enoate?

- Purification : Use flash chromatography (hexane/ethyl acetate gradients) to isolate intermediates.

- In-line monitoring : Employ FTIR or LC-MS to track reaction progress.

- Standardization : Pre-dry solvents (e.g., molecular sieves for THF) to avoid hydrolysis .

Q. How should researchers design experiments to study the biological activity of Ethyl 2,2-dimethylpent-4-enoate derivatives?

- Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace ethyl with methyl) and test against target proteins (e.g., sigma-2 receptors) .

- Dose-response assays : Use IC50 measurements in cell lines (e.g., MTT assays) with triplicate replicates.

- Control groups : Include vehicle (DMSO) and reference ligands (e.g., haloperidol for sigma-2) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing spectroscopic or crystallographic datasets?

- NMR : Use MestReNova for peak integration and multiplicity analysis.

- XRD : Apply the Hooft parameter in SHELXL to validate displacement ellipsoids .

- PCA : Reduce dimensionality in large datasets (e.g., kinetic profiles across solvents) .

Q. How can researchers address low yields in catalytic asymmetric reactions using Ethyl 2,2-dimethylpent-4-enoate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.